molecular formula C18H16N2O3S B2767407 (E)-2-phenyl-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]ethenesulfonamide CAS No. 1312000-42-2

(E)-2-phenyl-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]ethenesulfonamide

Cat. No.: B2767407
CAS No.: 1312000-42-2
M. Wt: 340.4
InChI Key: HYYUSACGEAIDAF-UHFFFAOYSA-N
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Description

Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . It is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . Oxazoles and its derivatives are a part of a number of medicinal compounds .


Synthesis Analysis

The utility of oxazole as intermediates for the synthesis of new chemical entities in medicinal chemistry has increased in the past few years . Substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities .


Molecular Structure Analysis

Oxazoline is a five-membered heterocycle having one nitrogen and one oxygen in its structure . It was first synthesized in 1884 .


Chemical Reactions Analysis

The chemistry and biological study of heterocyclic compounds has been an interesting field for a long time . Oxazole is one such moiety which has gained attention in recent times due to its increasing importance in the field of medicinal chemistry .


Physical and Chemical Properties Analysis

Oxazole was first prepared in 1947, has a boiling point of 69 °C and is a stable liquid at room temperature .

Scientific Research Applications

Structure-Activity Relationships in Endothelin Receptor Antagonists

Research on ethenesulfonamide derivatives, including compounds similar to "(E)-2-phenyl-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]ethenesulfonamide," has provided valuable insights into the design of novel endothelin receptor antagonists. These compounds have shown potential in addressing endothelin-mediated diseases due to their selective inhibitory activity. For instance, modifications at the phenyl group of ethenesulfonamide derivatives have led to the discovery of mixed ET(A)/ET(B) antagonists, demonstrating the importance of structural modifications in enhancing biological activity (Harada et al., 2001).

Synthesis and Antimicrobial Activity

Another application of related compounds involves the synthesis and evaluation of their antimicrobial properties. For example, arylazopyrazole pyrimidone clubbed heterocyclic compounds, which share a structural resemblance to the compound of interest, have been synthesized and tested against various bacterial and fungal strains, showing promising antimicrobial activity (Sarvaiya et al., 2019).

Future Directions

The current review concentrates on the diverse biological potential of oxazole derivatives in the new millennium, as no such extensive review article is reported recently . This suggests that there is ongoing interest and potential for future research in this area.

Properties

IUPAC Name

(E)-2-phenyl-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S/c21-24(22,12-11-15-7-3-1-4-8-15)19-14-17-13-18(20-23-17)16-9-5-2-6-10-16/h1-13,19H,14H2/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYYUSACGEAIDAF-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)NCC2=CC(=NO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/S(=O)(=O)NCC2=CC(=NO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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